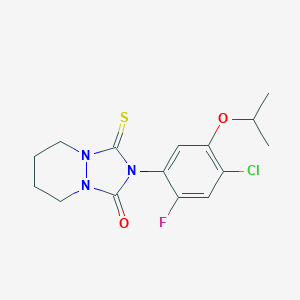
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or proteins involved in disease progression.
Biochemical And Physiological Effects
Studies have shown that 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can exert various biochemical and physiological effects. These include anti-inflammatory, anti-tumor, and neuroprotective activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- in lab experiments is its high potency and selectivity. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for the research and development of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo-. These include the identification of new targets for the compound, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases.
In conclusion, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- is a promising compound with potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy in various diseases.
Synthesis Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- can be achieved through various methods. One such method involves the reaction between 4-chloro-2-fluoro-5-(1-methylethoxy)benzaldehyde and 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The resulting product can be further treated with thioacetic acid to obtain the desired compound.
Scientific Research Applications
The potential therapeutic applications of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- have been extensively studied in recent years. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders.
properties
CAS RN |
86798-19-8 |
|---|---|
Product Name |
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)hexahydro-3-thioxo- |
Molecular Formula |
C15H17ClFN3O2S |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-9(2)22-13-8-12(11(17)7-10(13)16)20-14(21)18-5-3-4-6-19(18)15(20)23/h7-9H,3-6H2,1-2H3 |
InChI Key |
WOCHJXWAIMNVLX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)N3CCCCN3C2=S)F)Cl |
Other CAS RN |
86798-19-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







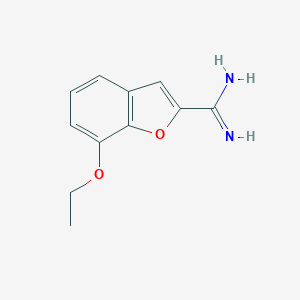

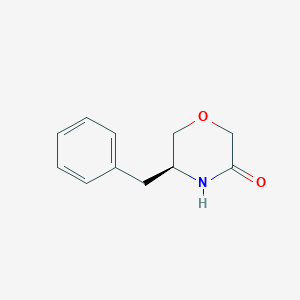
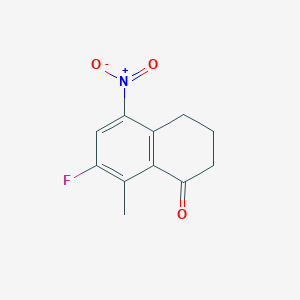
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)

![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
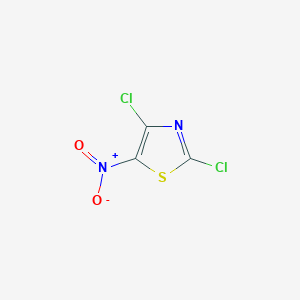
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
